molecular formula C11H10N2 B177051 3-(2-isocyanoethyl)-1H-indole CAS No. 100571-64-0

3-(2-isocyanoethyl)-1H-indole

Cat. No.: B177051
CAS No.: 100571-64-0
M. Wt: 170.21 g/mol
InChI Key: KKQMZQJNSZGLBO-UHFFFAOYSA-N
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Description

3-(2-Isocyanoethyl)-1H-indole is a versatile organic compound that belongs to the indole family. Indoles are heterocyclic aromatic organic compounds that are widely found in nature, particularly in plants and microorganisms. The compound this compound is notable for its unique structure, which includes an isocyano group attached to the ethyl side chain of the indole ring. This structural feature makes it a valuable intermediate in organic synthesis, particularly in the construction of complex polycyclic structures.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-isocyanoethyl)-1H-indole typically begins with tryptamine, a naturally occurring compound. The synthetic route involves the following steps:

    Formylation of Tryptamine: Tryptamine is reacted with ethyl formate to form N-(2-(1H-indol-3-yl)ethyl)formamide.

    Dehydration: The formamide is then dehydrated using phosphorus oxychloride (POCl3) in the presence of triethylamine to yield the corresponding isocyanide.

The reaction conditions for these steps are as follows:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but often employs more scalable and efficient methods. For instance, the use of continuous flow reactors can enhance the reaction efficiency and yield. Additionally, the use of green chemistry principles, such as solvent-free conditions or aqueous media, can make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

3-(2-Isocyanoethyl)-1H-indole undergoes a variety of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can convert the isocyano group to an amino group.

    Substitution: The indole ring can undergo electrophilic substitution reactions, particularly at the C2 and C3 positions.

    Cyclization: The compound can participate in cyclization reactions to form polycyclic structures.

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various polycyclic indolines, spiroindolines, and other complex heterocyclic structures .

Scientific Research Applications

3-(2-Isocyanoethyl)-1H-indole has numerous applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules, particularly in the construction of polycyclic and spirocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 3-(2-isocyanoethyl)-1H-indole involves its ability to participate in various chemical reactions due to the presence of the isocyano group. This group can act as a nucleophile or an electrophile, depending on the reaction conditions. The compound can form stable intermediates that facilitate the formation of complex structures. Molecular targets and pathways involved include interactions with enzymes and receptors that are sensitive to the indole structure .

Comparison with Similar Compounds

Similar Compounds

    3-(2-Isocyanoethyl)indole: Similar in structure but with different substituents on the indole ring.

    3-(2-Isocyanoethyl)benzofuran: Contains a benzofuran ring instead of an indole ring.

    3-(2-Isocyanoethyl)pyrrole: Contains a pyrrole ring instead of an indole ring

Uniqueness

3-(2-Isocyanoethyl)-1H-indole is unique due to its specific combination of the indole ring and the isocyanoethyl side chain. This combination imparts distinct reactivity and makes it a valuable intermediate in the synthesis of complex organic molecules. Its ability to undergo a wide range of chemical reactions and form stable intermediates sets it apart from other similar compounds .

Properties

IUPAC Name

3-(2-isocyanoethyl)-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2/c1-12-7-6-9-8-13-11-5-3-2-4-10(9)11/h2-5,8,13H,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKQMZQJNSZGLBO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[C-]#[N+]CCC1=CNC2=CC=CC=C21
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40377748
Record name 3-(2-isocyanoethyl)-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40377748
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

100571-64-0
Record name 3-(2-isocyanoethyl)-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40377748
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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